![molecular formula C14H22O2 B4970409 methyl 3,5-dimethyl-1-adamantanecarboxylate](/img/structure/B4970409.png)
methyl 3,5-dimethyl-1-adamantanecarboxylate
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Overview
Description
Methyl 3,5-dimethyl-1-adamantanecarboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is also known as memantine, which is a drug used for the treatment of Alzheimer's disease. However,
Mechanism of Action
Methyl 3,5-dimethyl-1-adamantanecarboxylate acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which blocks the excessive activation of NMDA receptors and prevents excitotoxicity. It also regulates the release of neurotransmitters, such as dopamine, serotonin, and acetylcholine, which are involved in cognitive and behavioral functions.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function, memory, and learning in animal models of neurological disorders. It also has anti-inflammatory and antioxidant properties, which protect against oxidative stress and neuroinflammation. Moreover, it enhances neurogenesis, which is the process of generating new neurons in the brain.
Advantages and Limitations for Lab Experiments
Methyl 3,5-dimethyl-1-adamantanecarboxylate has several advantages for lab experiments. It is stable and easy to handle, and its effects can be easily quantified using various biochemical and behavioral assays. However, its limitations include its poor solubility in water, which requires the use of organic solvents, and its potential toxicity at high concentrations.
Future Directions
Methyl 3,5-dimethyl-1-adamantanecarboxylate has several potential future directions for scientific research. It can be used for the development of novel therapeutics for neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It can also be used for the study of the underlying mechanisms of cognitive and behavioral functions and the development of new cognitive enhancers. Moreover, it can be used for the study of neurogenesis and the regeneration of damaged neurons in the brain.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential for scientific research in various neurological disorders. Its unique properties, including its neuroprotective effects, non-competitive NMDA receptor antagonism, and regulation of neurotransmitter release, make it a promising candidate for the development of novel therapeutics and the study of cognitive and behavioral functions. Further research is needed to fully understand its mechanisms of action and potential applications.
Synthesis Methods
Methyl 3,5-dimethyl-1-adamantanecarboxylate is synthesized through a multi-step process that involves the reaction of 1-adamantanecarboxylic acid with methanol and sulfuric acid. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
Methyl 3,5-dimethyl-1-adamantanecarboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects against glutamate-induced excitotoxicity, which is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
IUPAC Name |
methyl 3,5-dimethyladamantane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-12-4-10-5-13(2,7-12)9-14(6-10,8-12)11(15)16-3/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHBYYBTKDEXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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